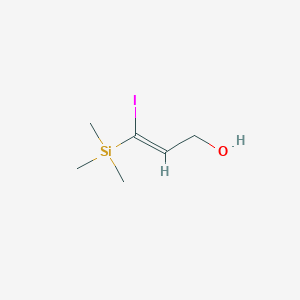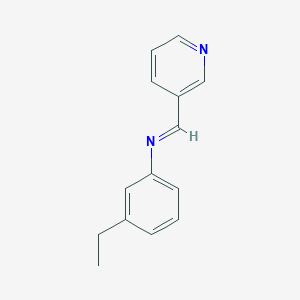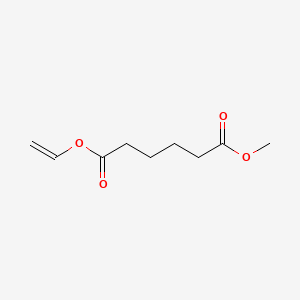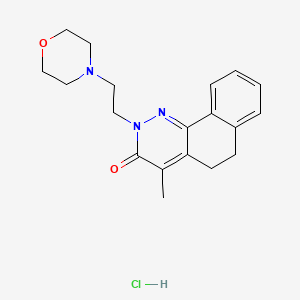
Tetraethoxyethene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetraethoxyethylene, also known as 1,1,2,2-tetraethoxyethene, is an organic compound with the molecular formula C10H20O4. It is a colorless liquid that is primarily used as an intermediate in organic synthesis. The compound is characterized by its four ethoxy groups attached to an ethylene backbone, making it a versatile reagent in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tetraethoxyethylene can be synthesized through the reaction of ethylene glycol with ethanol in the presence of an acid catalyst. The reaction typically proceeds as follows:
C2H4(OH)2+4C2H5OH→C2(OC2H5)4+2H2O
This reaction requires careful control of temperature and pressure to ensure high yields and purity of the product.
Industrial Production Methods
In industrial settings, tetraethoxyethylene is produced using a continuous flow reactor where ethylene glycol and ethanol are fed into the reactor along with an acid catalyst. The reaction mixture is then heated to the desired temperature, and the product is continuously removed and purified through distillation.
Analyse Des Réactions Chimiques
Types of Reactions
Tetraethoxyethylene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carbonyl compounds.
Reduction: It can be reduced to form ethylene and ethanol.
Substitution: It can undergo nucleophilic substitution reactions where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Produces carbonyl compounds such as aldehydes and ketones.
Reduction: Produces ethylene and ethanol.
Substitution: Produces various substituted ethylene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Tetraethoxyethylene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceutical intermediates.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of tetraethoxyethylene involves its ability to act as an electron-rich olefin, making it a suitable candidate for cycloaddition reactions. It can participate in [2+2] cycloaddition reactions with electron-deficient alkenes or alkynes, forming cyclobutane derivatives. The ethoxy groups enhance its reactivity by stabilizing the transition state through electron donation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethoxyethane: Contains two ethoxy groups instead of four.
Triethoxyethane: Contains three ethoxy groups.
Tetraethoxysilane: Contains silicon instead of carbon in the backbone.
Uniqueness
Tetraethoxyethylene is unique due to its four ethoxy groups, which provide it with higher reactivity and versatility in chemical reactions compared to its analogs with fewer ethoxy groups. This makes it particularly valuable in synthetic organic chemistry for the preparation of complex molecules.
Propriétés
Numéro CAS |
40923-93-1 |
|---|---|
Formule moléculaire |
C10H20O4 |
Poids moléculaire |
204.26 g/mol |
Nom IUPAC |
1,1,2,2-tetraethoxyethene |
InChI |
InChI=1S/C10H20O4/c1-5-11-9(12-6-2)10(13-7-3)14-8-4/h5-8H2,1-4H3 |
Clé InChI |
WQNVSQDMXNPYNW-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=C(OCC)OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















